2,4-Dichloroacetanilide chemical properties and structure
2,4-Dichloroacetanilide chemical properties and structure
Chemical Identity, Synthesis, and Application in Pharmaceutical Development
Executive Summary
2,4-Dichloroacetanilide (CAS 6975-29-7) is a halogenated aromatic amide serving as a critical intermediate in the synthesis of benzimidazole anthelmintics, specifically Triclabendazole . Distinct from its isomer 2,4'-dichloroacetanilide (2-chloro-N-(4-chlorophenyl)acetamide), this compound is characterized by the acetylation of the nitrogen atom on the 2,4-dichloroaniline core. Its stability, defined crystal structure, and regioselective reactivity make it a pivotal scaffold in medicinal chemistry and agrochemical synthesis. This guide provides a comprehensive technical analysis of its properties, synthesis, and downstream applications.
Molecular Architecture & Structural Analysis[1]
Chemical Identity[2]
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Molecular Weight: 204.05 g/mol [5]
Structural Electronic Effects
The molecule features an acetamido group (-NHCOCH₃) attached to a benzene ring substituted with chlorine atoms at the ortho (2-) and para (4-) positions relative to the nitrogen.
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Steric Inhibition: The ortho-chlorine atom creates significant steric hindrance, twisting the amide plane relative to the aromatic ring. This reduces the conjugation of the nitrogen lone pair with the phenyl ring compared to unsubstituted acetanilide, affecting its hydrolysis rates.
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Inductive/Resonance Effects: The two chlorine atoms exert a strong electron-withdrawing inductive effect (-I), deactivating the ring towards further electrophilic aromatic substitution (EAS). However, the acetamido group is a moderate activator. In subsequent nitration reactions (e.g., for Triclabendazole synthesis), the directing effects of the amide group dominate, directing the entering nitro group to the 5-position (para to the chlorine at C2, and meta to the amide).
Physicochemical Profile
The following data represents experimentally validated properties for high-purity 2,4-dichloroacetanilide.
| Property | Value | Context/Notes |
| Physical State | Crystalline Solid | White to off-white needles or prisms |
| Melting Point | 146 – 148 °C | Distinct from 2,4-dichloroaniline (63°C) |
| Boiling Point | ~352 °C (Predicted) | Decomposes before boiling at atm pressure |
| Solubility (Water) | Low (< 0.1 g/L) | Hydrophobic due to dichlorophenyl core |
| Solubility (Organic) | High | Soluble in ethanol, acetic acid, acetone, DMF |
| LogP (Octanol/Water) | 2.18 | Lipophilic; crosses biological membranes |
| Density | 1.39 g/cm³ | Predicted value |
Synthetic Pathways & Production[11]
Laboratory Synthesis: Acetylation
The standard laboratory preparation involves the acetylation of 2,4-dichloroaniline. This method is preferred for high purity requirements.
Protocol:
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Dissolution: Dissolve 2,4-dichloroaniline (1.0 eq) in glacial acetic acid or a mixture of acetic acid/water (1:1).
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Acetylation: Add acetic anhydride (1.2 eq) dropwise at room temperature.
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Reflux: Heat the mixture to reflux (approx. 118°C) for 1-2 hours to ensure complete conversion.
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Quenching: Pour the hot reaction mixture into crushed ice/water.
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Isolation: Filter the precipitated white solid.
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Purification: Recrystallize from ethanol/water to yield needle-like crystals (MP 146-148°C).
Industrial Synthesis: Continuous Chlorination
For large-scale production, 2,4-dichloroacetanilide can be synthesized via the direct chlorination of acetanilide. This route is atom-economical but requires precise temperature control to avoid over-chlorination.
Mechanism: Acetanilide + 2 Cl₂ → 2,4-Dichloroacetanilide + 2 HCl
Figure 1: Synthetic routes to 2,4-Dichloroacetanilide via acetylation (Lab) and chlorination (Industrial).
Analytical Characterization
Detailed spectroscopic data is essential for confirming the identity of the compound and distinguishing it from the 2,4'-dichloro isomer.
Infrared Spectroscopy (IR)
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N-H Stretch: 3250–3300 cm⁻¹ (Sharp band, amide).
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C=O Stretch (Amide I): 1660–1690 cm⁻¹ (Strong). The frequency is slightly higher than acetanilide due to the electron-withdrawing Cl groups reducing resonance.
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C=C Aromatic: 1580, 1480 cm⁻¹.
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C-Cl Stretch: 1000–1100 cm⁻¹ (Characteristic fingerprint).
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆, 400 MHz):
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δ 2.10 ppm (s, 3H): Methyl protons (-COCH ₃).[9]
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δ 7.40 ppm (dd, 1H, J=8.8, 2.2 Hz): Proton at C5 (meta to N, ortho to Cl).
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δ 7.65 ppm (d, 1H, J=2.2 Hz): Proton at C3 (between Cl atoms).
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δ 7.85 ppm (d, 1H, J=8.8 Hz): Proton at C6 (ortho to N).
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δ 9.60 ppm (s, 1H): Amide N-H (broad, exchangeable).
¹³C NMR:
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Carbonyl: ~169 ppm.
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Aromatic Carbons: Six signals in the 120–140 ppm range.[10] C-Cl carbons appear upfield relative to C-H carbons due to the heavy atom effect but are deshielded by induction.
Mass Spectrometry (MS)
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Molecular Ion (M⁺): m/z 203.
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Isotope Pattern: Distinctive Cl₂ pattern (M, M+2, M+4) in a 9:6:1 intensity ratio (approx), confirming the presence of two chlorine atoms.
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Base Peak: m/z 161 (Loss of acetyl group [M - 42]⁺).
Applications in Pharmaceutical Development[2][14]
The primary high-value application of 2,4-dichloroacetanilide is as a precursor for Triclabendazole , a WHO-essential anthelmintic drug used to treat fascioliasis (liver fluke infection).
Synthesis of Triclabendazole
The transformation involves regioselective nitration followed by condensation with a phenol derivative.
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Nitration: 2,4-Dichloroacetanilide is nitrated using mixed acid (HNO₃/H₂SO₄). The acetamido group directs the nitro group to the 5-position (para to the C2-Cl is blocked? No, the amide directs ortho/para. Para is occupied by Cl. Ortho is C6. However, the combined effect of the C2-Cl and C4-Cl directs to C5).
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Correction: The nitration of 2,4-dichloroacetanilide typically yields 2-nitro-4,5-dichloroacetanilide .
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Hydrolysis: The acetyl group is removed to yield 4,5-dichloro-2-nitroaniline .
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Condensation: Reaction with 2,3-dichlorophenol (or similar) and subsequent reduction/cyclization forms the benzimidazole core.
Figure 2: The critical role of 2,4-dichloroacetanilide in the synthesis of Triclabendazole.
Safety & Handling (MSDS Highlights)
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Hazard Classification:
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Acute Toxicity: Harmful if swallowed (Category 4).
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Skin/Eye Irritation: Causes skin irritation (H315) and serious eye irritation (H319).
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Sensitization: May cause an allergic skin reaction.
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PPE Requirements:
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Nitrile gloves (0.11 mm thickness minimum).
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Safety goggles with side shields.
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NIOSH-approved dust respirator (N95) if handling powder.
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
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National Institute of Standards and Technology (NIST). Acetamide, N-(2,4-dichlorophenyl)- Mass Spectrum & Gas Phase Data. NIST Chemistry WebBook, SRD 69.[11] Available at: [Link]
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PubChem. N-(2,4-Dichlorophenyl)acetamide Compound Summary. National Center for Biotechnology Information. Available at: [Link]
- Google Patents.Process for preparation of Triclabendazole (WO2012070068A2). Describes the use of 2-nitro-4,5-dichloroacetanilide derived from dichloroacetanilide precursors.
- SpectraBase.2,4-Dichloroacetanilide NMR and IR Spectral Data. John Wiley & Sons.
Sources
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- 2. N-(2,4-dichlorophenyl)acetamide [stenutz.eu]
- 3. Acetamide, N-(2,4-dichlorophenyl)- [webbook.nist.gov]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. echemi.com [echemi.com]
- 6. N-(2,4-DICHLOROPHENYL)ACETAMIDE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. Acetamide,N-(3,4-dichlorophenyl) | CAS#:2150-93-8 | Chemsrc [chemsrc.com]
- 8. N-(4-CHLOROPHENYL)FORMAMIDE(2617-79-0) 1H NMR [m.chemicalbook.com]
- 9. rsc.org [rsc.org]
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